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For Researchers, Scientists, and Drug Development Professionals

Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide antagonist widely used in

the study of the galaninergic system. Its design, combining the N-terminal fragment of galanin

with the substance P antagonist spantide, aimed to create a high-affinity tool to probe the

physiological roles of galanin. This guide provides a comprehensive assessment of the

specificity of Galanin (1-13)-Spantide I, comparing its performance with other galanin receptor

antagonists and detailing the experimental protocols necessary for its evaluation.

Introduction to Galanin and its Receptors
Galanin is a neuropeptide with a wide range of functions in the central and peripheral nervous

systems, including roles in nociception, feeding, and cognition. These actions are mediated

through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. The

development of specific antagonists for these receptors is crucial for elucidating the precise

roles of each subtype and for the potential development of novel therapeutics.

Galanin (1-13)-Spantide I is a first-generation chimeric galanin receptor antagonist. It is

composed of the first 13 amino acids of galanin, which are crucial for receptor binding, linked to

spantide, a known antagonist of the substance P (NK1) receptor.[1][2]
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The specificity of an antagonist is primarily determined by its binding affinity for its intended

target relative to other receptors. While Galanin (1-13)-Spantide I has demonstrated high

affinity for galanin receptors, a detailed breakdown across the three subtypes is not readily

available in the literature. However, existing data allows for a qualitative comparison with other

common galanin antagonists.
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Ligand Receptor Subtype
Binding Affinity
(Ki/IC50/Kd in nM)

Reference

Galanin (1-13)-

Spantide I (C7)

Spinal Galanin

Receptors
Kd: 1.16 [2][3]

Rat Hypothalamic

Membranes
IC50: 0.2 [4]

GalR1/GalR2/GalR3

High affinity for all

three subtypes

(qualitative)

[5]

GalR2

Lower affinity

compared to M15,

M32, M35, and M40

(qualitative)

[6]

Galanin GalR1 Ki: 0.98 [2]

GalR2 Ki: 1.48 [2]

GalR3 Ki: 1.47 [2]

Galantide (M15) GalR1 - -

GalR2 - -

GalR3 - -

M35 GalR1 (human) Ki: 0.11 [2]

GalR2 (human) Ki: 2.0 [2]

M871 GalR1 Ki: 420 [2]

GalR2 Ki: 13.1 [2]

GalR3 Ki: >10,000 [2]

Note: A comprehensive, direct comparison of Ki or IC50 values for Galanin (1-13)-Spantide I
across all three galanin receptor subtypes from a single study is not available in the public

domain. The table reflects the best available data.
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Off-Target Effects: The Spantide Moiety
A critical aspect of the specificity of any chimeric molecule is the potential for off-target effects

mediated by its constituent parts. The spantide component of Galanin (1-13)-Spantide I is a

known antagonist of the substance P receptor (NK1).[1] While one study suggested that the in

vivo effects of C7 on galanin-induced feeding were not linked to its spantide component, a

quantitative assessment of its binding affinity for the NK1 receptor is essential for a complete

specificity profile.[4] Researchers should be aware of this potential for dual activity and include

appropriate controls in their experiments.

Signaling Pathways and Mechanism of Action
Galanin receptors couple to different intracellular signaling pathways. GalR1 and GalR3

typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in

intracellular cyclic AMP (cAMP) levels. In contrast, GalR2 primarily couples to Gq/11, activating

phospholipase C and leading to an increase in intracellular calcium.

GalR1/GalR3 Signaling

GalR2 Signaling

Galanin GalR1 / GalR3 Gi/o Adenylyl Cyclase cAMP ↓

Galanin GalR2 Gq/11 Phospholipase C IP3 & DAG ↑ Ca2+ ↑

Galanin (1-13)-Spantide I

Antagonist

Antagonist

Click to download full resolution via product page

Galanin receptor signaling pathways and the antagonistic action of Galanin (1-13)-Spantide I.
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To rigorously assess the specificity of Galanin (1-13)-Spantide I, a combination of receptor

binding and functional assays is required.

Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the galanin receptors.

Objective: To determine the inhibition constant (Ki) of Galanin (1-13)-Spantide I for GalR1,

GalR2, and GalR3.

Materials:

Cell membranes prepared from cell lines stably expressing human or rat GalR1, GalR2, or

GalR3.

Radioligand: [125I]-Galanin.

Galanin (1-13)-Spantide I and other unlabeled competitor ligands.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate a fixed concentration of [125I]-Galanin with cell membranes in the presence of

increasing concentrations of unlabeled Galanin (1-13)-Spantide I.

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold binding buffer.

Measure the radioactivity retained on the filters using a scintillation counter.
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Non-specific binding is determined in the presence of a high concentration of unlabeled

galanin.

Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific

radioligand binding) from the competition curve.

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement
This assay determines the functional consequence of antagonist binding, particularly for Gi/o-

coupled receptors like GalR1 and GalR3.

Objective: To assess the ability of Galanin (1-13)-Spantide I to block galanin-induced inhibition

of cAMP production.

Materials:

Cell line stably co-expressing the galanin receptor of interest (GalR1 or GalR3) and a cAMP-

responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP

measurement.

Galanin.

Galanin (1-13)-Spantide I.

Forskolin (an adenylyl cyclase activator).

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

Seed cells in a suitable multi-well plate and allow them to adhere.

Pre-incubate the cells with increasing concentrations of Galanin (1-13)-Spantide I.
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Stimulate the cells with a fixed concentration of galanin in the presence of forskolin.

Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of galanin more

readily measurable.

Incubate for a specified time to allow for changes in intracellular cAMP levels.

Lyse the cells and measure the cAMP concentration using a suitable assay kit.

Construct a dose-response curve for the antagonist and determine its IC50 value for the

inhibition of the galanin response.

Radioligand Binding Assay cAMP Functional Assay Off-Target Specificity

Prepare Membranes
(GalR1, GalR2, GalR3)

Incubate with [125I]-Galanin
& varying [C7]

Filter & Wash

Scintillation Counting
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(GalR1 or GalR3 expressing)

Pre-incubate with
varying [C7]

Stimulate with Galanin
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Calculate IC50

Prepare Membranes
(NK1 Receptor)

Radioligand Binding Assay
with [125I]-Substance P
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Experimental workflow for assessing the specificity of Galanin (1-13)-Spantide I.
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Conclusion
Galanin (1-13)-Spantide I is a high-affinity galanin receptor antagonist that has been

instrumental in advancing our understanding of the galaninergic system. However, a

comprehensive assessment of its specificity reveals some important considerations for

researchers.

Lack of Subtype-Specific Binding Data: While it binds with high affinity to galanin receptors,

precise Ki or IC50 values for each of the three subtypes are not well-documented in publicly

available literature. Qualitative data suggests it may have a lower affinity for GalR2

compared to other chimeric antagonists.[6]

Potential for Agonist Activity: In some in vitro systems, chimeric galanin peptides, including

those similar to C7, have been reported to exhibit partial or full agonist activity. This is a

critical factor to consider when interpreting experimental results.

Off-Target Effects: The presence of the spantide moiety introduces the potential for

interaction with the NK1 receptor. This necessitates careful experimental design, including

the use of appropriate controls, to dissect the galaninergic-specific effects of the compound.

For future research, a systematic characterization of Galanin (1-13)-Spantide I's binding and

functional activity at cloned human and rat GalR1, GalR2, and GalR3, as well as at the NK1

receptor, would be highly valuable to the scientific community. In the interim, researchers

should exercise caution in interpreting data obtained using this antagonist and consider

employing more recently developed, subtype-selective antagonists where possible.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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